(15R,16R,18S)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TTT-3002 is a novel tyrosine kinase inhibitor that has shown potent activity against FMS-like tyrosine kinase-3 (FLT3) mutations, which are commonly found in acute myeloid leukemia (AML) patients . This compound has demonstrated significant preclinical potential in targeting FLT3-mutant cell lines and primary patient samples, making it a promising candidate for the treatment of FLT3-mutant AML .
Preparation Methods
The synthesis of TTT-3002 involves multiple steps, including the formal oxidative coupling of 1H,1’H-2,2’-biindole with 3-amino-N,2-dimethyloxolane-3-carboxamide . The reaction conditions and specific reagents used in the synthesis are crucial for achieving the desired product with high purity and yield. Industrial production methods for TTT-3002 would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
TTT-3002 undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative coupling reaction mentioned earlier results in the formation of the biindole moiety, which is a key structural component of TTT-3002 .
Scientific Research Applications
In chemistry, TTT-3002 serves as a valuable tool for studying the mechanisms of tyrosine kinase inhibition and the development of novel inhibitors . In biology and medicine, TTT-3002 has shown promise in the treatment of FLT3-mutant AML by inhibiting the proliferation of leukemic blasts and reducing tumor burden in mouse models . Additionally, TTT-3002’s moderate binding affinity to plasma proteins makes it a potential candidate for further clinical development .
Mechanism of Action
TTT-3002 exerts its effects by inhibiting the autophosphorylation of FLT3, a receptor tyrosine kinase that is commonly mutated in AML . This inhibition disrupts downstream signaling pathways, including the STAT5, PI3K/AKT, and RAS/MAPK pathways, which are involved in cell survival and proliferation . By targeting these pathways, TTT-3002 effectively reduces the survival and proliferation of FLT3-mutant leukemic cells .
Comparison with Similar Compounds
TTT-3002 is unique among FLT3 inhibitors due to its potent activity against a broad spectrum of FLT3-activating point mutations, including those that confer resistance to other tyrosine kinase inhibitors . Similar compounds include midostaurin, lestaurtinib, and sorafenib, which have shown varying degrees of efficacy in targeting FLT3 mutations . TTT-3002’s ability to overcome drug resistance mutations and its moderate protein binding affinity make it a promising alternative to these existing inhibitors .
Properties
Molecular Formula |
C27H23N5O3 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(15R,16R,18S)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide |
InChI |
InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27-/m0/s1 |
InChI Key |
DCAYZGCTSXLIHO-FYCNXDEQSA-N |
Isomeric SMILES |
C[C@]12[C@](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.